4-(4-methoxyphenyl)-8-methyl-7-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-2H-chromen-2-one
Overview
Description
4-(4-methoxyphenyl)-8-methyl-7-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its complex structure, which includes a methoxyphenyl group, a methylpiperidinyl group, and a chromen-2-one core. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-8-methyl-7-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-2H-chromen-2-one typically involves multiple steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a condensation reaction involving salicylaldehyde and ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and an aluminum chloride catalyst.
Attachment of the Methylpiperidinyl Group: The methylpiperidinyl group can be attached through a nucleophilic substitution reaction using 4-methylpiperidine and an appropriate leaving group, such as a halide.
Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired product, often using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxyphenyl)-8-methyl-7-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidinyl derivatives.
Scientific Research Applications
4-(4-methoxyphenyl)-8-methyl-7-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and neurodegenerative diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-8-methyl-7-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as kinases or receptors involved in cell signaling pathways.
Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, and oxidative stress, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-methoxyphenyl)piperazin-1-yl derivatives: These compounds share the methoxyphenyl group and piperazinyl moiety, exhibiting similar biological activities.
2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters: These compounds have a similar piperidinyl core and methoxyphenyl groups, known for their antioxidant and antimicrobial potential.
Uniqueness
4-(4-methoxyphenyl)-8-methyl-7-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-2H-chromen-2-one is unique due to its chromen-2-one core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.
Properties
IUPAC Name |
4-(4-methoxyphenyl)-8-methyl-7-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]chromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO5/c1-16-10-12-26(13-11-16)23(27)15-30-22-9-8-20-21(14-24(28)31-25(20)17(22)2)18-4-6-19(29-3)7-5-18/h4-9,14,16H,10-13,15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYNYXIHHFICESO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)COC2=C(C3=C(C=C2)C(=CC(=O)O3)C4=CC=C(C=C4)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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